3-(2-Phenylethoxy)propan-1-ol

Übersicht

Beschreibung

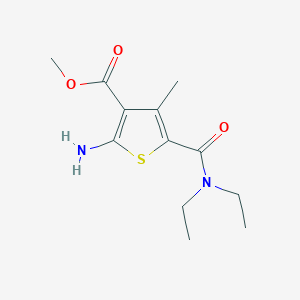

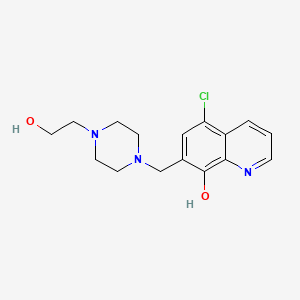

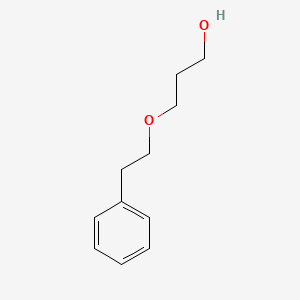

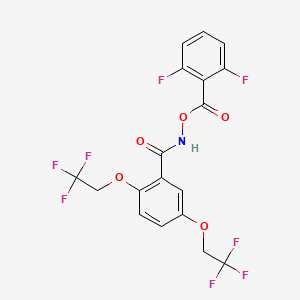

“3-(2-Phenylethoxy)propan-1-ol” is a chemical compound with the molecular formula C11H16O2 and a molecular weight of 180.24 . It is a liquid at room temperature .

Molecular Structure Analysis

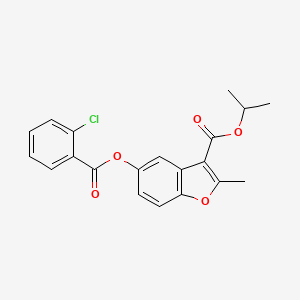

The molecular structure of “this compound” consists of a propyl (3 carbon) backbone with a phenyl group and a hydroxyl group attached . The phenyl group is attached via an ether linkage to the second carbon of the propyl group, and the hydroxyl group is attached to the first carbon .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a predicted melting point of 53.79°C and a predicted boiling point of approximately 304.8°C at 760 mmHg . The density is predicted to be approximately 1.0 g/cm3, and the refractive index is predicted to be 1.52 at 20°C .Wissenschaftliche Forschungsanwendungen

Electropolymerization Studies

One significant application of 3-(2-Phenylethoxy)propan-1-ol derivatives is in the synthesis of non-aggregated silicon naphthalocyanines (SiNcs) and their electropolymerization studies. These compounds have been synthesized and their aggregation behavior examined, showing non-aggregated states in different solvents. Their electropolymerization on electrodes during anodic potential scans due to the oxidative electropolymerization of their substituents makes them potential candidates for electronic and optoelectronic devices (Bıyıklıoğlu & Alp, 2017).

Antimicrobial and Antiradical Activity

Another research direction involves the synthesis of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones and their evaluation for antimicrobial and antioxidant activities. These derivatives were tested against human pathogens and showed varying degrees of activity, offering insights into their potential as biologically active compounds (Čižmáriková et al., 2020).

Kinetic Resolution for Sesquiterpenes

The compound has also been explored in the context of kinetic resolution processes. Specifically, rac-2-phenylpropan-1-ol derivatives were resolved via lipase-catalyzed transesterification, providing chiral building blocks for natural and unnatural sesquiterpenes, showcasing the compound's utility in enantioselective synthesis (Mohammed Shafioul & Cheong, 2012).

Enantioselective Bioreduction

Furthermore, enantioselective bioreduction of acetophenone to (S)-(–)-1-phenylethanol, an important precursor for various bioregulators, has been achieved using this compound as a reducing agent. This process emphasizes the compound's role in synthesizing medically relevant agents with high enantiomeric purity (Chanysheva et al., 2016).

Safety and Hazards

“3-(2-Phenylethoxy)propan-1-ol” is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2-phenylethoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMYJLDXCDSXFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2634817.png)

![5-((4-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2634818.png)